DHODH Inhibitory Activity: 4-Carboxamide Prodrug vs. Pharmacologically Silent 3-Carboxamide
The key differentiator between the 5-methylisoxazole-4-carboxamide scaffold (to which CAS 1221722-77-5 belongs) and the 5-methylisoxazole-3-carboxamide scaffold (e.g., CAS 1209330-86-8) is the presence or absence of DHODH inhibitory activity following metabolic activation. Leflunomide, the archetypal 5-methylisoxazole-4-carboxamide derivative, undergoes N–O bond cleavage to yield teriflunomide, a low-nanomolar DHODH inhibitor that blocks de novo pyrimidine biosynthesis [1]. In vitro, UTL-5b—a representative 5-methylisoxazole-3-carboxamide analog—and its metabolites show zero DHODH inhibition, as the N–O bond remains intact and amide hydrolysis predominates [1]. This categorical activity gap (active prodrug vs. inactive) means that any program targeting DHODH-dependent pathways (e.g., lymphocyte proliferation, pyrimidine auxotrophy in cancer, or antiviral nucleotide depletion) must use the 4-carboxamide regioisomer; the 3-carboxamide will generate false-negative results. Procurement of the correct regioisomer is therefore not a matter of preference but an absolute experimental necessity [1].
| Evidence Dimension | In vitro DHODH inhibitory activity upon metabolic activation |
|---|---|
| Target Compound Data | Active: Leflunomide (5-methylisoxazole-4-carboxamide) is clinically validated as a DHODH inhibitor prodrug; its active metabolite teriflunomide inhibits DHODH at low nanomolar concentrations [1]. |
| Comparator Or Baseline | Inactive: UTL-5b (5-methylisoxazole-3-carboxamide analog) and its metabolites do not inhibit DHODH in vitro [1]. |
| Quantified Difference | Qualitative categorical difference: active prodrug (4-carboxamide) vs. pharmacologically silent (3-carboxamide) for DHODH inhibition [1]. |
| Conditions | In vitro DHODH enzyme inhibition assays; in vitro metabolite characterization from liver microsome incubations [1]. |
Why This Matters
For any DHODH-targeted screening campaign or mechanistic study of pyrimidine depletion, selecting the 4-carboxamide regioisomer (CAS 1221722-77-5) is mandatory; the 3-carboxamide regioisomer is mechanistically irrelevant and will confound experimental conclusions.
- [1] Song Y, Zhang Y, Lee A-R, Huang W-H, Chen B, Palfey B, Shaw J. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Letters in Drug Design & Discovery. 2023; 20(1): 2-15. DOI: 10.2174/1570180819666220328150055. View Source
